(S)-BHPphos
Overview
Description
(S)-BHPphos is a chiral phosphine ligand widely used in asymmetric synthesis. Its unique structure allows it to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The compound’s ability to induce chirality in the products of these reactions has made it a popular choice in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BHPphos typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method is the reaction of (S)-BINAP with a halogenated phosphine compound under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the desired enantiomer in high yield.
Chemical Reactions Analysis
Types of Reactions
(S)-BHPphos undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine ligand can be substituted with other ligands in coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substituting agents: Such as halides or other nucleophiles for substitution reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while substitution reactions can produce a variety of coordination complexes.
Scientific Research Applications
(S)-BHPphos has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs that require specific chiral centers for their activity.
Industry: Applied in the production of fine chemicals and materials that require precise control over stereochemistry.
Mechanism of Action
The mechanism by which (S)-BHPphos exerts its effects involves the formation of stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets and pathways involved in these processes depend on the specific reaction and the metal used.
Comparison with Similar Compounds
(S)-BHPphos is unique among chiral phosphine ligands due to its high enantioselectivity and stability. Similar compounds include:
®-BHPphos: The enantiomer of this compound, which has similar properties but induces the opposite chirality in products.
(S)-BINAP: Another chiral phosphine ligand with a similar structure but different steric and electronic properties.
(S)-Phos: A chiral phosphine ligand with a different backbone structure, offering different reactivity and selectivity.
Properties
IUPAC Name |
N-benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28NO2P/c1-4-16-30(17-5-1)39(31-18-6-2-7-19-31)40(32-20-8-3-9-21-32)43-41-35-26-24-28-14-10-12-22-33(28)37(35)38-34-23-13-11-15-29(34)25-27-36(38)42-43/h1-27,39H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQBYSMPKPBDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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